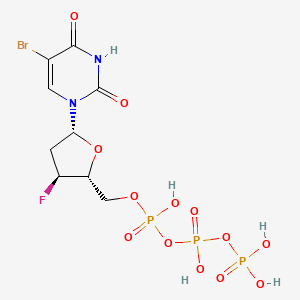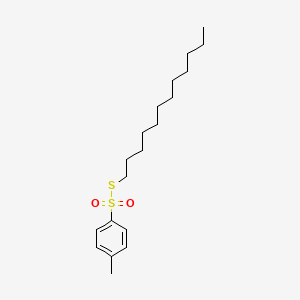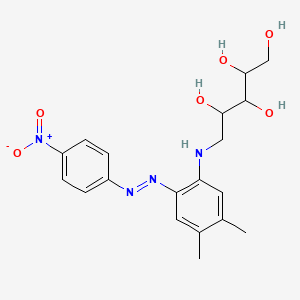
2',3'-Dideoxy-3'-fluoro-5-bromouridine 5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions, a fluorine atom at the 3’ position, and a bromine atom at the 5’ position of the uridine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate typically involves multi-step organic synthesis. The starting material is often uridine, which undergoes selective halogenation to introduce the bromine atom at the 5’ position. Subsequent steps involve the removal of hydroxyl groups at the 2’ and 3’ positions and the introduction of a fluorine atom at the 3’ position. The final step involves the phosphorylation of the nucleoside to form the triphosphate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5’ position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Phosphorylation and Dephosphorylation: The triphosphate group can be added or removed under enzymatic or chemical conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Phosphorylation and Dephosphorylation: Enzymes like kinases and phosphatases are commonly used, along with ATP or other phosphate donors.
Major Products Formed
Substitution Reactions: Products include various substituted uridine derivatives.
Oxidation and Reduction: Products depend on the specific redox reaction but may include oxidized or reduced forms of the nucleoside.
Phosphorylation and Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Aplicaciones Científicas De Investigación
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate involves its incorporation into nucleic acids. Once incorporated, it can cause chain termination due to the lack of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,3’-Dideoxy-3’-fluoro-5-bromocytidine
- 2’,3’-Dideoxy-5-fluoro-3-thiouridine
- 3’-Fluoro-2’,3’-Dideoxy-5-Bromouridine
Uniqueness
2’,3’-Dideoxy-3’-fluoro-5-bromouridine 5’-triphosphate is unique due to its specific combination of modifications: the absence of hydroxyl groups at the 2’ and 3’ positions, the presence of a fluorine atom at the 3’ position, and a bromine atom at the 5’ position. These modifications confer distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
124903-24-8 |
|---|---|
Fórmula molecular |
C9H13BrFN2O13P3 |
Peso molecular |
549.03 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H13BrFN2O13P3/c10-4-2-13(9(15)12-8(4)14)7-1-5(11)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7H,1,3H2,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
UDICAUKVGFTYNF-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-spiro[1,3-dioxolane-2,11'-9,15-diazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraene]-15'-ylacetate](/img/structure/B12800743.png)












